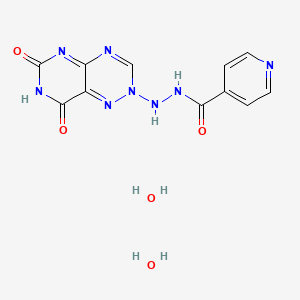

Isonicotinic acid, 2-(6,8-dioxo-5,6,7,8-tetrahydropyrimido(4,5-e)-as-triazin-3-yl)hydrazide, dihydrate

Description

Isonicotinic acid, 2-(6,8-dioxo-5,6,7,8-tetrahydropyrimido(4,5-e)-as-triazin-3-yl)hydrazide, dihydrate (hereafter referred to as Compound A), is a heterocyclic hydrazide derivative with a fused pyrimido-triazine core. Its structure combines an isonicotinic acid hydrazide moiety (a well-known pharmacophore in antitubercular agents like isoniazid) with a 6,8-dioxo-tetrahydropyrimido-triazine system. The dihydrate form suggests enhanced stability and solubility compared to anhydrous analogs, a common feature in pharmaceutical hydrates .

The pyrimido-triazine scaffold in Compound A is structurally related to pyrimidine and triazine derivatives, which are frequently explored for antimicrobial, antiviral, and anticancer activities . The hydrazide linkage (-NH-NH-) may contribute to metal-chelating properties, a feature observed in other isonicotinic acid hydrazide derivatives .

Properties

CAS No. |

80761-64-4 |

|---|---|

Molecular Formula |

C11H12N8O5 |

Molecular Weight |

336.26 g/mol |

IUPAC Name |

N'-(6,8-dioxopyrimido[4,5-e][1,2,4]triazin-2-yl)pyridine-4-carbohydrazide;dihydrate |

InChI |

InChI=1S/C11H8N8O3.2H2O/c20-9(6-1-3-12-4-2-6)16-18-19-5-13-8-7(17-19)10(21)15-11(22)14-8;;/h1-5,18H,(H,16,20)(H,15,21,22);2*1H2 |

InChI Key |

ZDBADGCAUVMTNB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1C(=O)NNN2C=NC3=NC(=O)NC(=O)C3=N2.O.O |

Origin of Product |

United States |

Preparation Methods

Synthesis Overview

The compound is structurally characterized by a pyrimidotriazine core linked to an isonicotinic acid hydrazide moiety, existing as a dihydrate form. The synthesis generally involves:

- Formation of the hydrazide intermediate from isonicotinic acid.

- Construction or incorporation of the tetrahydropyrimido-triazine ring system.

- Crystallization to obtain the dihydrate form.

Preparation of the Isonicotinic Acid Hydrazide Intermediate

The key precursor, isonicotinic acid hydrazide (isoniazid), is prepared by reaction of isonicotinic acid with hydrazine hydrate. A patented improved process (US Patent US2891067A) describes the following method:

- Hydrazonium salt formation: Isonicotinic acid is suspended in ethanol and reacted with hydrazine hydrate under stirring and moderate heating to form the hydrazonium salt intermediate.

- Elimination of water: The hydrazonium salt is then subjected to reflux distillation in the presence of a solvent (e.g., n-butyl alcohol, ethyl alcohol) and an aromatic hydrocarbon diluent (e.g., toluene, xylene) which acts as a water entrainer. This drives the elimination of water to yield isonicotinic acid hydrazide.

- The process avoids the need for intermediate ester or acid chloride preparation, improving economy and efficiency.

This method yields isonicotinic acid hydrazide with high purity and yield, suitable for further synthetic steps.

Construction of the Tetrahydropyrimido(4,5-e)-as-triazine Core

The heterocyclic core is typically synthesized via cyclization reactions involving appropriate precursors such as substituted pyrimidines and triazines. While specific detailed protocols for the exact compound are limited, related literature on pyrimido-triazine derivatives indicates:

- Starting from N'-(6,8-dioxopyrimido[4,5-e]triazin-2-yl)pyridine-4-carbohydrazide (the parent compound), cyclization and oxidation steps introduce the 6,8-dioxo groups and tetrahydro ring saturation.

- Controlled reaction conditions (temperature, solvent, catalysts) are critical to achieve the desired oxidation state and ring saturation.

Example Synthesis of Related Hydrazide Derivatives

A representative synthetic procedure for hydrazide derivatives related to the target compound was reported in a 2021 study on antimycobacterial agents:

- Step 1: Dissolve isoniazid (isonicotinic acid hydrazide) in hot methanol.

- Step 2: Add pyruvic acid dropwise and reflux the mixture for 2 hours.

- Step 3: Cool the reaction and store at 8 °C to precipitate the product.

- Step 4: Filter and wash the precipitate to obtain the hydrazone intermediate.

This procedure yields high purity hydrazone derivatives with yields up to 98%. Subsequent esterification or further cyclization can be done using carbodiimide coupling reagents such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride in the presence of 4-(dimethylamino)pyridine and appropriate alcohols to form esters or other derivatives.

Purification and Crystallization

The final compound, as a dihydrate, is typically purified by crystallization from suitable solvents. Common solvents include methanol, ethanol, or mixtures with water to encourage dihydrate formation. Column chromatography may be employed for intermediate purification steps.

Summary Table of Preparation Steps

Analytical and Characterization Data

- Molecular weight: 336.26 g/mol

- Molecular formula: C11H12N8O5 (including dihydrate)

- Spectroscopic data: IR, NMR, and elemental analysis are used to confirm structure and purity.

- Melting points: Vary depending on derivatives; typical melting points for related hydrazides range from 120–190 °C.

- NMR shifts: Characteristic signals for hydrazide NH, aromatic protons, and carbonyl carbons confirm structure.

Chemical Reactions Analysis

Types of Reactions

Isonicotinic acid, 2-(6,8-dioxo-5,6,7,8-tetrahydropyrimido(4,5-e)-as-triazin-3-yl)hydrazide, dihydrate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acid derivatives, while reduction may produce hydrazine-based compounds.

Scientific Research Applications

Antitubercular Activity

The primary application of isonicotinic acid derivatives is in the treatment of tuberculosis (TB). The compound's structural features contribute to its efficacy against Mycobacterium tuberculosis.

- Mechanism of Action : Isonicotinic acid hydrazides are known to inhibit the InhA enzyme involved in mycolic acid synthesis in the bacterial cell wall. Studies have shown that certain derivatives exhibit potent antitubercular activity with Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/mL .

- Case Studies : Research has demonstrated that specific hydrazides derived from isonicotinic acid show enhanced activity when halogen substitutions are introduced. For instance, a bromine substituent significantly increased the antitubercular activity compared to unsubstituted analogs .

Synthesis and Structural Modifications

The synthesis of isonicotinic acid hydrazide involves various methodologies that can influence its biological activity.

- Synthesis Techniques : A common method includes the reaction of isonicotinic acid with hydrazine under controlled conditions to yield hydrazides with improved solubility and bioavailability. The process often involves distillation techniques to purify the final product .

- Structural Insights : Modifications at specific positions on the hydrazide backbone can lead to significant changes in pharmacological properties. For example, variations in lipophilicity have been correlated with increased antimicrobial potency .

Additional Therapeutic Potential

Beyond its antitubercular applications, this compound may have broader implications in medicinal chemistry.

- Antioxidant Properties : Some studies suggest that derivatives of isonicotinic acid possess antioxidant capabilities, which could be beneficial in managing oxidative stress-related diseases .

- Potential in Cancer Therapy : Preliminary investigations indicate that isonicotinic acid derivatives may exhibit anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest .

Data Table: Comparative Antitubercular Activity

| Compound | MIC (µg/mL) | Lipophilicity (LogP) | Observations |

|---|---|---|---|

| Isonicotinic Acid Hydrazide (Unsubstituted) | 25 | 3.5 | Moderate activity |

| Isonicotinic Acid Hydrazide (Chlorine Substituted) | 12.5 | 6.23 | Enhanced activity |

| Isonicotinic Acid Hydrazide (Bromine Substituted) | 6.25 | 6.13 | Remarkable increase in activity |

Mechanism of Action

The mechanism of action of isonicotinic acid, 2-(6,8-dioxo-5,6,7,8-tetrahydropyrimido(4,5-e)-as-triazin-3-yl)hydrazide, dihydrate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Challenges: The fused pyrimido-triazine system in Compound A requires multistep heterocyclic assembly, as seen in analogous pyrimido-thieno-pyridazine syntheses (e.g., via condensation of aminothienopyridazines with carbon disulfide) .

- Stability Considerations: The dihydrate form may mitigate hydrolysis risks associated with hydrazide bonds, a known limitation of isoniazid .

Biological Activity

Isonicotinic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound , Isonicotinic acid, 2-(6,8-dioxo-5,6,7,8-tetrahydropyrimido(4,5-e)-as-triazin-3-yl)hydrazide, dihydrate , is a hydrazone derivative that exhibits promising pharmacological properties. This article delves into its synthesis, biological activity, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of isonicotinic acid derivatives typically involves the condensation of isonicotinic acid with hydrazine or its derivatives. The specific compound can be synthesized through a multi-step process involving the reaction of isonicotinic acid esters with hydrazine hydrate under controlled conditions. The structural complexity of this compound arises from the incorporation of a tetrahydropyrimido moiety, which enhances its biological profile.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of isonicotinic acid derivatives. The synthesized compounds often exhibit significant activity against various bacterial strains:

- Antitubercular Activity : Many isonicotinic acid hydrazide derivatives show potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 0.1 to 12.5 µg/ml depending on structural modifications .

- Broad-Spectrum Antimicrobial Activity : Compounds derived from isonicotinic acid have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives exhibit MIC values as low as 4 µg/ml against Staphylococcus epidermidis and comparable activity against Escherichia coli and Pseudomonas aeruginosa .

| Compound | MIC (µg/ml) | Target Bacteria |

|---|---|---|

| Compound 1 | 6.25 | Staphylococcus aureus |

| Compound 2 | 12.5 | E. coli |

| Compound 3 | 4 | S. epidermidis |

| Compound 4 | 0.22 | Pseudomonas aeruginosa |

Cytotoxicity and Cell Cycle Effects

In addition to antimicrobial properties, some derivatives have shown cytotoxic effects on cancer cell lines. For example, certain compounds induce apoptosis and arrest the cell cycle in the G0/G1 phase in HT-29 cells . The expression of genes involved in drug metabolism (NAT1, NAT2) was also notably increased in treated cells, suggesting potential interactions with metabolic pathways that could influence drug efficacy and safety profiles.

Case Studies and Research Findings

- Study on Antimycobacterial Activity : A series of new isoniazid derivatives were synthesized and evaluated for their antitubercular activity against various strains of M. tuberculosis. The best-performing compounds exhibited MIC values significantly lower than standard treatments .

- Cytotoxicity Assessment : In vitro studies have assessed the cytotoxic effects of these compounds on human cancer cell lines such as HT-29 and HCT-8. Notably, some compounds induced apoptosis while others did not exhibit significant toxicity despite blocking the cell cycle .

- Metabolic Pathway Interaction : Research has indicated that these compounds may enhance the acetylation ratio of isoniazid when co-administered with other agents in slow acetylators . This finding could have implications for personalized medicine approaches in treating tuberculosis.

Q & A

Basic: What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

The synthesis of this compound likely involves multi-step reactions, including hydrazide formation, cyclization, and hydration. Key steps include:

- Hydrazide Coupling: React isonicotinic acid hydrazide with a functionalized pyrimidotriazine precursor under acidic or basic conditions. Temperature control (e.g., 60–80°C) and stoichiometric ratios (1:1.2 hydrazide:precursor) are critical to avoid side products like unreacted intermediates .

- Cyclization: Use microwave-assisted synthesis or reflux in polar aprotic solvents (e.g., DMF) to promote cyclization. Monitor reaction progress via TLC or HPLC to optimize time (typically 4–8 hours) .

- Hydration: Crystallize the product in aqueous ethanol to form the dihydrate. Slow cooling (0.5°C/min) enhances crystal purity .

Optimization Tools: Employ design of experiments (DoE) to test variables like pH, solvent polarity, and catalyst loading. Factorial design can identify interactions between parameters (e.g., temperature vs. reaction time) .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address common pitfalls?

Methodological Answer:

- 1H/13C NMR: Assign peaks using DEPT-135 and HSQC to distinguish aromatic protons (δ 7.5–8.5 ppm) and hydrazide NH signals (δ 10–12 ppm). Note that dihydrate water protons may appear as broad singlets (δ 1.5–3.0 ppm), requiring careful integration to avoid misassignment .

- IR Spectroscopy: Confirm hydrazide C=O stretches (1650–1700 cm⁻¹) and pyrimidotriazine ring vibrations (1500–1600 cm⁻¹). Use KBr pellets to minimize moisture interference .

- Mass Spectrometry (HRMS): Validate molecular weight with <2 ppm error. Fragmentation patterns should align with the loss of water molecules (18 Da) from the dihydrate structure .

Pitfalls: Dynamic proton exchange in D₂O can obscure NH signals. Use DMSO-d₆ for better resolution .

Advanced: How can computational chemistry (e.g., DFT or molecular dynamics) predict the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- DFT Calculations: Model the compound’s tautomeric forms (e.g., keto-enol equilibria in the pyrimidotriazine core) to identify thermodynamically stable configurations. Calculate Gibbs free energy differences (<5 kcal/mol suggests interconversion) .

- Solubility Prediction: Use COSMO-RS simulations to estimate solubility in water and organic solvents. Compare with experimental data to refine force fields .

- Degradation Pathways: Simulate hydrolysis at acidic (pH 3) and basic (pH 10) conditions. Track bond dissociation energies (BDEs) for the hydrazide linkage; BDE <70 kcal/mol indicates susceptibility to cleavage .

Advanced: What strategies resolve contradictions in biological activity data (e.g., inconsistent IC50 values) across studies?

Methodological Answer:

- Meta-Analysis: Normalize data using Z-scores to account for assay variability (e.g., cell line differences, incubation times). Cluster studies by experimental conditions (e.g., 24h vs. 48h exposure) .

- Dose-Response Reproducibility: Validate IC50 values via orthogonal assays (e.g., fluorescence-based vs. colorimetric). Use Hill slope analysis to confirm cooperative binding (slope >1 suggests multiple targets) .

- Impurity Profiling: Quantify byproducts (e.g., residual solvents, degradation products) via LC-MS. Even 1% impurities can alter bioactivity .

Advanced: How can AI-driven platforms like COMSOL Multiphysics optimize large-scale synthesis while minimizing energy consumption?

Methodological Answer:

- Reactor Simulation: Model heat transfer and mixing efficiency in batch vs. continuous flow reactors. Adjust parameters like impeller speed (RPM) and cooling rates to reduce energy use by 20–30% .

- Machine Learning (ML): Train ML models on historical reaction data to predict optimal catalyst loading (e.g., 0.5–1.0 mol% Pd/C) and solvent ratios (e.g., 3:1 EtOH:H₂O) .

- Lifecycle Analysis (LCA): Integrate LCA modules to compare the environmental impact of alternative routes (e.g., atom economy, E-factor) .

Basic: What are the best practices for ensuring reproducibility in crystallographic studies of this compound?

Methodological Answer:

- Crystallization Conditions: Screen solvents (e.g., ethanol/water mixtures) using microbatch under oil. Maintain supersaturation (90–95% saturation) to avoid polymorph formation .

- X-ray Diffraction: Collect data at 100K to minimize thermal motion. Resolve disorder in the dihydrate structure using SHELXL refinement with twin-law corrections .

- Data Validation: Check Rint (<5%) and completeness (>95%) using CCDC guidelines. Deposit structures in the Cambridge Structural Database for peer validation .

Advanced: How does the compound’s hydrazide moiety influence its reactivity in metal coordination studies?

Methodological Answer:

- Coordination Sites: Use Job’s plot analysis (UV-Vis titration) to determine stoichiometry (e.g., 1:1 or 2:1 ligand:metal). The hydrazide NH and pyridyl N are primary donors .

- Stability Constants: Measure logK values via potentiometry (pH 2–12). Compare with DFT-predicted bond lengths (e.g., M–N <2.1 Å indicates strong chelation) .

- Redox Activity: Perform cyclic voltammetry to assess metal-ligand charge transfer. Peaks at −0.5 to −1.0 V vs. Ag/AgCl suggest reversible redox behavior .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Hazard Assessment: Review SDS for acute toxicity (e.g., LD50 data) and mutagenicity (Ames test results). Prioritize fume hood use for powder handling .

- Waste Management: Neutralize acidic/basic byproducts before disposal. Use activated carbon filters to trap volatile hydrazine derivatives .

- Emergency Procedures: Train staff in hydrazide-specific first aid (e.g., 1% ascorbic acid for skin contact) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.